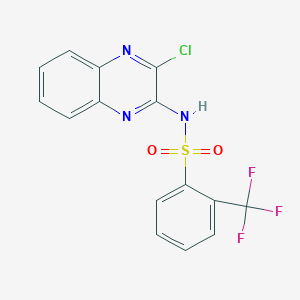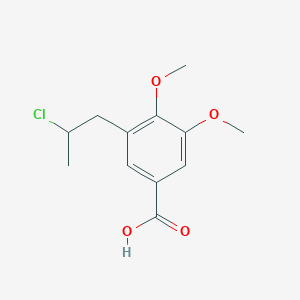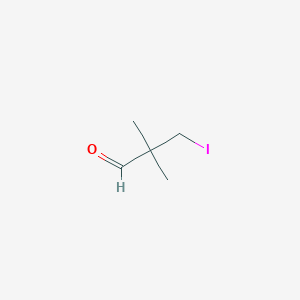
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
Vue d'ensemble
Description
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a benzene ring with a trifluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination: The quinoxaline ring is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated quinoxaline is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, forming new C-N or C-S bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with new functional groups replacing the chlorine atom.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The quinoxaline ring system is known for its biological activity, and modifications with sulfonamide and trifluoromethyl groups can enhance its pharmacokinetic properties. It may be explored for antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, while the quinoxaline ring can interact with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
N-(3-chloroquinoxalin-2-yl)-2-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and stability.
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the quinoxaline or benzene rings.
Uniqueness
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for enhancing metabolic stability and membrane permeability, making this compound particularly interesting for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-11-7-3-2-6-10(11)20-13)22-25(23,24)12-8-4-1-5-9(12)15(17,18)19/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGXWMPLXLEJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)


![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)


![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)


![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)

